In-Depth Technical Guide: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
In-Depth Technical Guide: Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
CAS Number: 253176-93-1
A Core Building Block for Advanced Drug Discovery
This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, a key building block for researchers and scientists in the field of drug development. Its unique structural features make it an invaluable component in the synthesis of complex molecules, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Safety Data
Quantitative data for tert-butyl 3-(bromomethyl)azetidine-1-carboxylate is summarized in the table below, providing a clear reference for its physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 253176-93-1 | [1][2][3] |
| Molecular Formula | C₉H₁₆BrNO₂ | [2] |
| Molecular Weight | 250.13 g/mol | |
| Appearance | White to light yellow powder or solid | [3] |
| Melting Point | 38-40 °C | [4] |
| Boiling Point | 281.2 ± 13.0 °C (Predicted) | [4] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water (0.83 g/L at 25°C). Soluble in DMSO and Methanol. | [4] |
| Purity | >98.0% (GC) | [3] |
Synonyms: 1-Boc-3-(bromomethyl)azetidine, N-(tert-Butoxycarbonyl)-3-bromomethylazetidine, tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate and its subsequent use are provided below.
Synthesis of the Precursor: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
The precursor alcohol can be synthesized from 1-benzylazetidin-3-ol.
Materials:
-
1-benzylazetidin-3-ol
-
5% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF)
-
Hydrogen (H₂) gas
Procedure:
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.
-
Upon completion of the reaction, filter the mixture through a suction filter.
-
Remove the solvent from the filtrate under vacuum to yield the crude product, which can be further purified if necessary.[5]
Synthesis of tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
The conversion of the precursor alcohol to the target bromo-compound can be achieved via an Appel reaction.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.5 eq) in dichloromethane to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford the final product.[6]
Application in PROTAC Synthesis: N-Alkylation of an Amine-Functionalized Ligand
This protocol describes a general procedure for the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with an amine-containing molecule, a key step in PROTAC synthesis.
Materials:
-
tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
-
Amine-functionalized ligand (e.g., for an E3 ligase or target protein)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add tert-butyl 3-(bromomethyl)azetidine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.[7]
Visualized Workflow and Pathways
The following diagrams illustrate the synthetic pathway and the general mechanism of action for PROTACs synthesized using this key building block.
Caption: Synthetic pathway and application of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate.
Caption: General mechanism of PROTAC-mediated protein degradation.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate | 253176-93-1 | TCI AMERICA [tcichemicals.com]
- 4. 1-Boc-3-(bromomethyl)azetidine | 253176-93-1 [chemicalbook.com]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appel Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]






